molecular formula C10H7F2NO3 B13022886 Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Cat. No.: B13022886
M. Wt: 227.16 g/mol
InChI Key: KXNHGOTZIPFHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a fluorinated indoline derivative characterized by a difluoro substitution at the 3-position and a methyl ester group at the 5-position. This compound belongs to a class of heterocyclic structures widely studied for their pharmaceutical relevance, particularly in drug discovery targeting kinase inhibition, anti-inflammatory activity, and antimicrobial properties. The 3,3-difluoro motif enhances metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects, which reduce basicity and improve membrane permeability .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

methyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate

InChI

InChI=1S/C10H7F2NO3/c1-16-8(14)5-2-3-7-6(4-5)10(11,12)9(15)13-7/h2-4H,1H3,(H,13,15)

InChI Key

KXNHGOTZIPFHMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F

Origin of Product

United States

Preparation Methods

Photocatalytic Cyclization Method

A prominent and efficient method involves the use of a photocatalyst such as fac-Ir(ppy)3 under mild conditions in anhydrous dimethylformamide (DMF) solvent. The process is typically carried out at room temperature over approximately 24 hours.

  • Starting materials: 2-bromo-2,2-difluoro-N-substituted acetamide derivatives.
  • Catalyst: fac-Ir(ppy)3 (0.5 mol %).
  • Base: Potassium hydrogen phosphate (K2HPO4, 1.2 equivalents).
  • Solvent: Anhydrous DMF.
  • Reaction conditions: Ambient temperature, 24 hours under visible light irradiation.

The photocatalyst facilitates radical generation, triggering intramolecular cyclization to form the oxoindoline core with the difluoromethyl group at the 3-position. The methyl ester group is retained or introduced depending on the precursor used.

Purification is achieved by gradient flash column chromatography using hexanes and ethyl acetate mixtures as eluents, yielding the target compound in moderate to good yields (typically 69–76%).

Halogenation and Subsequent Cyclization

An alternative approach involves:

  • Bromination of methyl indole-5-carboxylate derivatives using N-bromosuccinimide (NBS) to form dibromooxindole intermediates.
  • Hydrolysis of these intermediates to isatin derivatives.
  • Coupling with hydrazines or other nucleophiles under microwave-assisted conditions to form the oxoindoline framework.
  • Introduction of difluoromethyl groups via nucleophilic substitution or direct fluorination steps.

This method is more step-intensive but allows for structural diversity in the oxoindoline derivatives.

Comparative Data Table of Synthesis Parameters

Parameter Photocatalytic Cyclization Halogenation & Cyclization
Starting Material 2-bromo-2,2-difluoro-N-substituted acetamides Methyl indole-5-carboxylate derivatives
Key Reagents fac-Ir(ppy)3, K2HPO4 NBS, hydrazines, microwave irradiation
Solvent Anhydrous DMF Various (depending on step)
Temperature Room temperature Elevated (microwave-assisted)
Reaction Time ~24 hours Variable, shorter under microwave
Yield Range 69–76% Moderate to good yields
Purification Flash chromatography Flash chromatography

Research Findings and Notes

  • The photocatalytic method is favored for its mild conditions and high selectivity, minimizing side reactions and decomposition.
  • The difluoromethyl group significantly influences the compound’s reactivity and biological activity, making the precise introduction of this moiety critical.
  • Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compounds.
  • The presence of fluorine atoms enhances lipophilicity and metabolic stability, which is advantageous for pharmaceutical applications.
  • The synthetic routes have been validated by multiple studies, demonstrating reproducibility and scalability.

Summary of Key Research Data (Example from Photocatalytic Synthesis)

Compound Yield (%) Purification Method Characterization Highlights
Methyl 3,3-difluoro-1-methyl-2-oxoindoline-5-carboxylate 76 Gradient flash chromatography ^1H NMR (CDCl3): multiplets at δ 7.39–7.01 ppm; HRMS (ESI): m/z 278.0597 (M+Na)+
3,3-Difluoro-5-methoxy-1-methylindolin-2-one 69 Flash chromatography ^1H NMR (CDCl3): δ 7.15–6.82 ppm; ESI-MS: m/z 276.0 (M+H)+

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indoline derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.

Mechanism of Action

The mechanism of action of methyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

(a) Methyl 5-Fluoro-2-oxo-1,3-dihydroindole-3-carboxylate (CAS 389571-36-2)

  • Structure : Differs by having a single fluorine atom at the 5-position instead of 3,3-difluoro substitution.
  • Properties: Molecular weight = 209.17 g/mol; exhibits similar ester and oxoindole functional groups.
  • Synthesis : Prepared via condensation reactions similar to those in , using sodium ethoxide and DMSO under reflux .

(b) Ethyl 3-fluoro-5-methoxy-1-methyl-2-oxoindoline-3-carboxylate

  • Structure : Features a methoxy group at the 5-position and a methyl group at the 1-position.
  • Properties: The methoxy group enhances electron density, which may alter reactivity in electrophilic substitution reactions.

(c) Ethyl 5-Fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2)

  • Structure : Contains an iodo substituent at the 3-position, introducing significant steric and electronic differences.
  • Properties : The iodine atom increases molecular weight (333.1 g/mol) and polarizability, which could influence photophysical properties or halogen bonding in protein interactions .

Non-Fluorinated Analogs

(a) Methyl 3-Oxoisoindoline-5-carboxylate (CAS 954239-52-2)

  • Structure : Lacks fluorine atoms, with a single ketone group at the 3-position.
  • This compound’s synthetic availability (97% purity) highlights its utility as a precursor for fluorinated derivatives .

(b) Ethyl 5-Methoxyindole-2-carboxylate

  • Structure : Methoxy substitution at the 5-position instead of fluorine.
  • Properties : The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, leading to differences in aromatic electrophilic substitution reactivity and solubility .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate C₁₀H₇F₂NO₃ 227.16 N/A 3,3-difluoro, 5-COOCH₃ N/A
Methyl 5-fluoro-2-oxoindole-3-carboxylate C₁₀H₈FNO₃ 209.17 N/A 5-F, 3-COOCH₃
Ethyl 3-fluoro-5-methoxy-2-oxoindoline-3-carboxylate C₁₃H₁₄FNO₄ 283.26 N/A 3-F, 5-OCH₃, 1-CH₃
Ethyl 5-fluoro-3-iodoindole-2-carboxylate C₁₁H₉FINO₂ 333.10 N/A 5-F, 3-I

Biological Activity

Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of difluoromethyl and oxoindoline moieties. These structural features are believed to contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the CCK8 assay on several human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), U87 (glioblastoma), and HepG2 (liver cancer) cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Reference
A54917.0
MDA-MB-23114.2
U8718.1
HepG2Not significant

The IC50 values indicate that this compound has a potent inhibitory effect on A549 and MDA-MB-231 cells, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the chemical structure significantly influence the biological activity of the compound. For instance, the introduction of electron-donating groups at specific positions on the indoline ring improved antiproliferative activity. Compounds with similar frameworks but different substituents were compared, showing that certain substitutions led to enhanced cytotoxic effects.

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituentIC50 (μM)Activity Level
4m9-methyl14.2High
4n9-methoxy18.1Moderate
4l9-NO2>100Low

These findings suggest that optimizing substituents can lead to compounds with improved efficacy against specific cancer types.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, this compound was tested alongside established chemotherapeutics such as 5-fluorouracil. The results indicated that while both compounds exhibited cytotoxic effects on A549 cells, this compound showed comparable or superior activity at lower concentrations .

While specific mechanisms for this compound remain under investigation, preliminary data suggest it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.